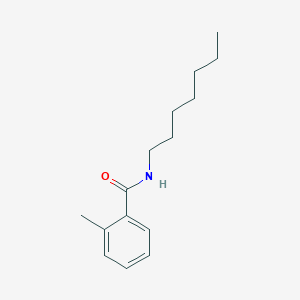

N-heptyl-2-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-heptyl-2-methylbenzamide |

InChI |

InChI=1S/C15H23NO/c1-3-4-5-6-9-12-16-15(17)14-11-8-7-10-13(14)2/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,16,17) |

InChI Key |

SUJCVOMIQWEFHH-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)C1=CC=CC=C1C |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Heptyl 2 Methylbenzamide and Analogues

Established Synthetic Pathways to N-heptyl-2-methylbenzamide and Related Amides

The formation of the amide bond is a fundamental transformation in organic synthesis. Traditional and contemporary methods provide a robust toolbox for the preparation of this compound and related structures.

Amidation Reactions and Optimization Strategies

The most common method for synthesizing N-substituted benzamides is through the acylation of an amine with a carboxylic acid derivative. researchgate.nettandfonline.com In the case of this compound, this typically involves the reaction of 2-methylbenzoyl chloride with n-heptylamine.

Key to achieving high yields and purity is the optimization of reaction conditions. numberanalytics.com Factors such as solvent, temperature, and the choice of reagents play a crucial role. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often employed to facilitate the reaction. The use of a base, such as triethylamine (B128534) or pyridine, is common to neutralize the hydrochloric acid byproduct. derpharmachemica.com

Optimization strategies often involve:

Coupling Reagents: To avoid the use of acyl chlorides, which can be harsh, various coupling reagents have been developed to facilitate the direct reaction between a carboxylic acid and an amine. Examples include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine). tohoku.ac.jpnih.gov

Catalysis: The use of catalysts can improve reaction efficiency and allow for milder conditions. For instance, iodine has been shown to promote the N-acylation of amines with acyl chlorides under solvent-free conditions. tandfonline.com Iron-catalyzed cross-coupling of acylhydrazines and amines has also been reported as a mild and efficient method for amide bond formation. researchgate.net

Flow Chemistry: Continuous flow systems can offer improved control over reaction parameters, leading to higher yields and easier scalability. acs.org

A comparative table of common amidation methods is presented below:

| Method | Acylating Agent | Coupling/Activating Agent | Typical Conditions | Advantages | Disadvantages |

| Schotten-Baumann | Acyl Chloride | Aqueous base | Room temperature | Simple, high yield | Harsh conditions, byproduct formation |

| Carbodiimide Coupling | Carboxylic Acid | EDC, DCC | Room temperature, inert solvent | Mild, versatile | Epimerization risk, side products |

| Phosphonium-based | Carboxylic Acid | PyBOP, HBTU | Room temperature, inert solvent | High yields, low epimerization | Expensive reagents |

| Catalytic Amidation | Carboxylic Acid | Boronic acids, etc. | Elevated temperatures | Atom economical | High temperatures, catalyst cost |

Novel Synthetic Route Development for this compound

Another innovative strategy is the reductive cross-coupling of acyl pyrazoles with nitroarenes in the presence of B₂(OH)₄, which provides good yields of N-substituted benzamides with good functional group tolerance. bohrium.com Furthermore, visible-light-induced dual catalysis has emerged as a powerful tool for C(sp³)–H amination of secondary N-alkylamides, expanding the scope of amide synthesis. rsc.orgrsc.orgnih.gov

Targeted Derivatization Strategies for this compound Scaffold Modification

The this compound scaffold can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. These modifications can be targeted at the N-alkyl group, the acyl group, or the aromatic ring.

Structural Diversification via N-Alkylation and Acylation

N-Alkylation: The nitrogen atom of a secondary amide like this compound can be further alkylated. Ruthenium-catalyzed N-alkylation of amides with alcohols provides a direct method for introducing additional alkyl groups. oup.com This reaction is selective for N-monoalkylation in most cases. oup.com

N-Acylation (Transamidation): The acyl group on a secondary amide can be exchanged through a process called N-transacylation. A direct and chemoselective procedure for the N-transacylation of secondary amides involves the use of perfluorinated anhydrides. wiley.com This method is advantageous as it tolerates functional groups that are sensitive to the harsh acidic or basic conditions required for traditional hydrolysis and re-acylation. wiley.com

Modifications of the Benzene (B151609) Ring and Alkyl Chain of this compound

Benzene Ring Functionalization: The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions. For instance, ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with boronic acids allows for the introduction of aryl groups at the position ortho to the amide functionality. acs.org Furthermore, photocatalytic methods have been developed for modifications within the aromatic ring. rsc.org The electronic properties of the benzene ring can significantly influence the biological activity of benzamide (B126) derivatives. nih.govacs.org

Alkyl Chain Functionalization: The heptyl chain of this compound can also be a target for modification. Recent advances in C-H bond functionalization allow for the selective introduction of functional groups at specific positions along the alkyl chain. nih.gov For example, visible-light-induced dual catalysis can achieve amination and alkenylation at the N-α position of the alkyl chain in secondary benzamides. rsc.orgnih.gov Such modifications can impact the lipophilicity and conformational flexibility of the molecule.

Computational Chemistry and Theoretical Characterization of N Heptyl 2 Methylbenzamide

Quantum Chemical Investigations of N-heptyl-2-methylbenzamide

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. scispace.comweizmann.ac.il It provides a framework for calculating a molecule's properties based on its electron density, offering a balance between accuracy and computational cost. scispace.com

For the benzamide (B126) scaffold, the electronic structure is characterized by the interplay between the amide group and the aromatic ring. A key feature is the potential for π-orbital conjugation between the amide plane and the phenyl ring, which influences the molecule's stability and reactivity. acs.org The reactivity of benzamides is significantly influenced by the rotational barrier around the C(sp²)–C(aryl) bond. acs.org This rotation is governed by a delicate balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and steric repulsion between the amide group and ortho substituents on the phenyl ring, which favor a twisted conformation. acs.org In this compound, the ortho-methyl group is expected to create significant steric hindrance, thus favoring a non-planar (twisted) ground-state conformation.

Studies on the model compound N-methylbenzamide using DFT with functionals like BLYP have quantified these rotational dynamics. acs.org The calculations reveal a minimum energy conformation where the phenyl ring is rotated out of the amide plane. acs.org The individual eigenfunctions and eigenvalues derived from DFT calculations, while not all having direct physical meaning, are valuable for a semiquantitative understanding of the molecule's electronic properties and are consistent with the physical electron density. scispace.com

| Parameter | DFT Calculation Result (for N-methylbenzamide model) | Reference |

| Minimum Energy Dihedral Angle (C1−C2−C3−O4) | ±28.6° (BLYP/DZVP2/A2) | acs.org |

| Rotational Barrier at 0° (Planar) | 0.48 kcal/mol | acs.orgacs.org |

| Rotational Barrier at 90° (Perpendicular) | 2.80 kcal/mol | acs.orgacs.org |

This interactive table summarizes DFT findings for the model compound N-methylbenzamide, which provides insight into the expected electronic and reactive properties of this compound.

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. These methods, including Møller–Plesset perturbation theory (MP2), are employed for high-accuracy conformational analysis and the generation of potential energy surfaces (PES). acs.orgsfu.ca A PES maps the energy of a molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers for converting between them (transition states or saddle points). libretexts.orgresearchgate.net

For the N-methylbenzamide model, ab initio calculations (specifically MP2/aug-cc-pVTZ//BLYP/DZVP2/A2) have been used to construct a detailed PES for the rotation about the C(sp²)–C(aryl) bond. acs.orgacs.org The results confirm that the global energy minimum occurs at a dihedral angle of approximately ±28°, with a rotational barrier of 2.80 kcal/mol at the 90° position. acs.orgacs.org This non-planar minimum demonstrates that steric repulsion with the ortho-hydrogens outweighs the stabilizing effect of full conjugation. acs.org For this compound, the steric clash from the ortho-methyl group would likely lead to an even larger optimal dihedral angle and a higher rotational barrier. The flexible N-heptyl chain introduces additional degrees of freedom, creating a more complex PES with numerous possible conformers. rsc.org

| Geometric Parameter | Method | Value (for N-methylbenzamide model) | Reference |

| C1-C2-C3-O4 Dihedral Angle (Φ) | BLYP/DZVP2/A2 | 28.6° | acs.org |

| C1-C2-C3-O4 Dihedral Angle (Φ) | MP2/DZP | 30.2° | acs.org |

| C=O Bond Length | MP2/DZP | 1.252 Å | acs.org |

| N-C(sp²) Bond Length | MP2/DZP | 1.371 Å | acs.org |

This interactive table presents geometric parameters for the minimum energy structure of the model compound N-methylbenzamide, as determined by ab initio calculations.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Dynamics Simulations and Conformational Landscape of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. sfu.ca By solving Newton's equations of motion, MD simulations can explore a molecule's "conformational landscape"—the full range of shapes it can adopt at a given temperature. nih.govnih.gov This method is crucial for understanding how molecular flexibility influences function, particularly for molecules with long, flexible chains like the heptyl group in this compound. sfu.ca

An MD simulation of this compound would reveal the dynamic interplay between the rotation of the 2-methylphenyl group and the various conformations of the N-heptyl chain. The simulation would show the molecule transitioning between different low-energy states identified on its potential energy surface. nih.gov These dynamic studies are essential for understanding how a molecule might adapt its conformation to fit into a binding site of a biological target, a process crucial for rational drug design. sfu.ca While specific MD studies on this compound are not published, the methodology has been extensively applied to study the dynamic conformations of other complex organic molecules and enzyme-inhibitor complexes. sfu.caescholarship.org

In Silico Predictions for Biological Interactions of this compound

In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling, are used to predict and analyze how a molecule might interact with a biological target. mdpi.commdpi.com These computational tools are vital in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.net

Benzamide derivatives have been the subject of numerous in silico studies to explore their potential as inhibitors of various enzymes. For instance, different benzamide analogs have been investigated computationally for their inhibitory activity against targets like COX-II and the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis (InhA). mdpi.comnih.gov

For this compound, molecular docking could be used to predict its binding mode within a specific protein's active site. The simulation would identify potential hydrogen bonds (e.g., involving the amide N-H and C=O groups), hydrophobic interactions (from the heptyl chain and methylphenyl group), and π-π stacking interactions. mdpi.com The lipophilic heptyl chain and the substituted aromatic ring suggest that hydrophobic interactions would likely play a significant role in its binding to a protein target. The discovery of novel benzamide-type ligands for the cereblon (CRBN) E3 ligase highlights the importance of conformational locking and specific interactions in achieving high affinity and selectivity. lib4ri.ch

| Compound Class/Derivative | Biological Target | In Silico Method | Predicted Key Interactions | Reference |

| Benzoxazole-Benzamides | COX-II | Molecular Docking | H-bond with Arg120, π–π interaction with Tyr355 | nih.gov |

| Benzamide Derivatives (BHMBx) | M. tuberculosis InhA | 3D-QSAR, Docking | Mapping to a five-point pharmacophore model | mdpi.com |

| N-hydrosulfonylbenzamides | Dengue RNA-dependent RNA polymerase | QSAR, Docking | Identification of potent analogs with favorable pharmacokinetic profiles | researchgate.net |

| Benzamide-type Ligands | Cereblon (CRBN) | Structure-Based Design | Replication of natural degron interactions, enhanced stability | lib4ri.ch |

This interactive table summarizes various in silico studies on benzamide derivatives, illustrating the computational approaches and types of biological interactions that could be investigated for this compound.

In Vitro Biological Activity Profiling of N Heptyl 2 Methylbenzamide and Its Derivatives

Enzyme Inhibition Studies of N-heptyl-2-methylbenzamide

Investigations into the enzyme inhibitory potential of benzamide (B126) derivatives have identified several compounds with notable activity against various enzymes. These studies are crucial for understanding the structure-activity relationships that govern their biological effects.

Mechanistic Investigations of Enzyme-Ligand Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of benzamide derivatives within the active sites of enzymes. For instance, the docking of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives into the active pocket of fibroblast stromelysin-1 has been performed to predict binding interactions. These studies suggested that the -CONH group of certain derivatives could form a metal coordination with the zinc ion present in the enzyme's active site, indicating a probable mechanism of inhibition. Similarly, docking studies of N-(2-aminophenyl)-benzamide derivatives with histone deacetylase 1 (HDAC1) have provided insights into their binding mechanisms.

In other studies, docking of 4-quinolone-3-carboxamide derivatives, which share structural similarities with benzamides, into soybean lipoxygenase (LOX) revealed allosteric interactions. These computational approaches are vital for rationalizing the observed inhibitory activities and guiding the design of more potent and selective inhibitors.

Quantitative Assessment of Inhibitory Potency (IC50, Ki)

The inhibitory potency of benzamide derivatives has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A variety of derivatives have shown activity against different enzymatic targets. For example, certain N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazole (B1194373) motif displayed potent inhibition against acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), with Ki values in the nanomolar range.

Novel N-(2-aminophenyl)-benzamide derivatives have been identified as nanomolar inhibitors of HDAC1 and HDAC2. Furthermore, some anthranilamides with quinoline (B57606) scaffolds have demonstrated significant inhibition of human coronaviruses, with EC50 values in the low micromolar range. The table below summarizes the inhibitory activities of selected benzamide derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | Potency (IC50 / Ki / EC50) |

| N-Substituted Sulfonyl Amide Derivatives | Acetylcholinesterase (AChE) | Ki: 23.11–52.49 nM |

| N-Substituted Sulfonyl Amide Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki: 18.66–59.62 nM |

| N-Substituted Sulfonyl Amide Derivatives | Human Carbonic Anhydrase II (hCA II) | Ki: 9.33–120.80 nM |

| N-(2-Aminophenyl)-benzamide Derivatives | Histone Deacetylase 1 (HDAC1) | Nanomolar concentrations |

| N-(2-Aminophenyl)-benzamide Derivatives | Histone Deacetylase 2 (HDAC2) | Nanomolar concentrations |

| Chloroquine (B1663885)/Quinoline Anthranilamides | Human Coronavirus OC43 | Low micromolar EC50 |

| N-Methylbenzamide | Phosphodiesterase 10A (PDE10A) | Potent Inhibitor |

Receptor Binding Assays for this compound

Receptor binding assays are fundamental in pharmacology to characterize the interaction between a ligand and its receptor. For benzamide derivatives, these assays have helped identify compounds with affinity for specific receptors, suggesting potential therapeutic applications.

Ligand-Receptor Interaction Analysis

The interaction of benzamide-like structures with various receptors has been explored. A study on mosquito odorant receptors (ORs) from Culex quinquefasciatus tested a panel of compounds that included N-(sec-butyl)-2-methylbenzamide, a close structural analogue of this compound. This research highlights the potential for this class of compounds to interact with chemosensory receptors.

In another context, sulfamoyl benzamide derivatives have been evaluated for their binding to human cannabinoid receptors (hCB1 and hCB2). Such studies are essential for understanding how these ligands bind to their target receptors and initiate a biological response. Furthermore, research on 4-quinolone-3-carboxamides has led to the discovery of high-affinity ligands for the cannabinoid receptor 2 (CB2R).

Competitive Binding Studies

Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand. This methodology is standard for screening compound libraries and characterizing new chemical entities. While specific competitive binding data for this compound is not available, this technique is widely applied to its analogues. For instance, such assays are integral to determining the binding parameters of ligands for cannabinoid receptors and other G-protein coupled receptors.

Cell-Based Bioactivity Assays for this compound (excluding human clinical data)

Cell-based assays provide a more biologically relevant context to evaluate the activity of compounds by measuring their effects on living cells. Various benzamide derivatives have been assessed in such systems, revealing activities ranging from anticancer to antimicrobial.

A series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Several of these compounds exhibited promising anticancer activity, with GI50 values in the micromolar range. For example, a derivative with a furan (B31954) ring (compound 7k) showed GI50 values of 11.7 µM against MCF-7 and 19.6 µM against SKMEL-2 cell lines. Another derivative with a thiophene (B33073) ring (compound 7l) also showed significant activity.

In a different study, N-(2-aminophenyl)-benzamide derivatives demonstrated antiproliferative activity at micromolar concentrations against A549 (lung carcinoma) and SF268 (glioblastoma) cancer cell lines. Furthermore, certain anthranilamide derivatives with chloroquine cores have shown high activity against a diverse range of cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, and various leukemias.

| Derivative Class | Cell Line | Bioactivity | Potency (GI50 / IC50) |

| N-((5-(furan-2-ylmethyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide | MCF-7 (Breast Cancer) | Anticancer | 11.7 µM |

| N-((5-(furan-2-ylmethyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide | SKMEL-2 (Melanoma) | Anticancer | 19.6 µM |

| N-((5-(thiophen-2-ylmethyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide | MCF-7 (Breast Cancer) | Anticancer | 19.0 µM |

| N-((5-(thiophen-2-ylmethyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide | HL-60 (Leukemia) | Anticancer | 29.9 µM |

| N-(2-Aminophenyl)-benzamide Derivatives | A549 (Lung Carcinoma) | Antiproliferative | Micromolar concentrations |

| N-(2-Aminophenyl)-benzamide Derivatives | SF268 (Glioblastoma) | Antiproliferative | Micromolar concentrations |

| Chloroquine Anthranilamides | Various Solid Tumors & Leukemia | Antiproliferative | High Activity |

Antiproliferative Activity against Specific Cell Lines (e.g., cancer, microbial)

No data is currently available in the scientific literature regarding the antiproliferative activity of this compound or its derivatives against any specific cell lines.

Mechanisms of Cellular Intervention (e.g., cell cycle modulation, apoptosis induction in vitro)

There are no published studies investigating the mechanisms of cellular intervention for this compound, such as its effects on cell cycle progression or the induction of apoptosis in vitro.

Antimicrobial and Antifungal Investigations of this compound (in vitro)

Investigations into the in vitro antimicrobial and antifungal properties of this compound have not been reported in the scientific literature.

Structure Activity Relationship Sar Studies of N Heptyl 2 Methylbenzamide Derivatives

Experimental SAR Elucidation for N-heptyl-2-methylbenzamide Analogues

Experimental SAR studies involve the synthesis and biological evaluation of a series of analogues to empirically determine the impact of specific structural changes. For derivatives of this compound, this typically involves modifying the N-alkyl chain and the substituents on the benzamide (B126) ring.

The length and character of the N-alkyl substituent are critical determinants of biological activity in many benzamide series. In studies of related N-alkylated compounds, a clear correlation between the length of the alkyl chain and biological potency has been observed.

Research on a series of N-alkylated sulfonamides, which share the N-alkyl amide feature, demonstrated that potency tends to decrease as the alkyl chain length increases beyond an optimal point. nih.gov In this specific series, activity gradually diminished with longer alkyl chains, and compounds with chains greater than N-pentyl were found to be completely inactive. nih.gov Another study on N-alkyl hydrazine-1-carboxamides found that for inhibiting certain enzymes like butyrylcholinesterase (BuChE), alkyl chains from C5 to C7 were optimal. researchgate.net

For N-alkyl nitrobenzamides, derivatives with intermediate lipophilicity, often corresponding to alkyl chains of a certain length, showed the best activities. preprints.org Specifically for this compound analogues, this suggests that the seven-carbon chain plays a significant role, likely by engaging in hydrophobic interactions within a specific binding pocket of a target protein. Any significant deviation from this length—either shorter or longer—could lead to a loss of optimal hydrophobic contact and a subsequent decrease in biological activity. For instance, studies on other carboxamides have shown a structure-activity trend where an N-butyl group confers greater toxicity against certain targets than an N-(2-methyl-2-propenyl) group. unl.edu

The substitution pattern on the benzamide ring is another crucial factor for bioactivity. The "magic methyl" effect, where the addition of a methyl group to a specific position on a molecule dramatically alters its properties, is a well-documented phenomenon in medicinal chemistry. rsc.orgnih.gov In this compound, the methyl group is at the ortho- (2-position) of the benzene (B151609) ring.

The position of this methyl group can profoundly influence the molecule's conformation and binding affinity. rsc.org An ortho-methyl group can force a torsional twist in the molecule, locking it into a specific conformation that may be more favorable for binding to a target protein. rsc.org Studies on other ortho-substituted benzamides have identified compounds with selective activity, suggesting that the 2-methyl substitution pattern can contribute to target selectivity and potentially reduce off-target effects.

In research on other benzamide analogues, the presence of a methyl group on the phenyl ring was found to be important. For example, in a series of benzamides, the N-ethyl-2-methyl-N-phenyl-benzamide was among the most toxic compounds against a specific target. unl.edu This highlights the importance of the 2-methyl substitution in conjunction with other features. The electronic environment created by the electron-donating methyl group, combined with its steric influence, fine-tunes the molecule's interaction with its biological target.

Impact of Alkyl Chain Length on Biological Activity

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Series

Computational methods provide a powerful complement to experimental studies, enabling the prediction of activity and the elucidation of SAR on a larger scale. QSAR and pharmacophore modeling are two such approaches that can rationalize experimental findings and guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating a set of numerical "descriptors" for each molecule that quantify its physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile.

For a series of benzamide derivatives, a QSAR model would be developed by correlating these descriptors with their measured biological activities (e.g., IC₅₀ values). nih.govpjps.pk For instance, a QSAR model for benzylidene hydrazine (B178648) benzamide derivatives identified descriptors for solubility (Log S) and molar refractivity (MR) as being significant for predicting anticancer activity. jppres.com A 2D-QSAR model for benzamide glucokinase activators found that a topological descriptor, T_C_N_7, had the highest contribution to predicting biological activity. wisdomlib.org

A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures its predictive power. nih.govjppres.com Such models can suggest that specific properties, like hydrophobicity or the presence of hydrogen bond donors, are crucial for activity, providing clear guidelines for designing new compounds. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogues would define the spatial arrangement of key features like hydrophobic centers, hydrogen bond acceptors/donors, and aromatic rings. nih.govresearchgate.net

For example, a pharmacophore model developed for a series of 3-substituted benzamide inhibitors identified a five-featured model as crucial for activity, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. tandfonline.comresearchgate.net

Once a statistically robust pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual libraries of compounds. researchgate.net This process rapidly identifies novel molecules that fit the pharmacophore and are therefore likely to be active. These "hits" from the virtual screen can then be synthesized and tested experimentally, significantly accelerating the discovery of new lead compounds in the this compound series.

Lead Optimization Strategies for N Heptyl 2 Methylbenzamide

Rational Design Principles for Enhancing Bioactivity and Selectivity

Rational drug design leverages the three-dimensional structure of the biological target to design and modify ligands that can bind with high affinity and selectivity. openmedicinalchemistryjournal.com This approach is fundamental to optimizing N-heptyl-2-methylbenzamide by making informed structural changes based on its interaction with its target protein.

Structure-Activity Relationship (SAR) studies are a cornerstone of rational design, providing insights into how specific structural features of a molecule influence its biological activity. nih.govtandfonline.com For benzamide (B126) derivatives, SAR studies have revealed key determinants of activity. For instance, in a series of benzamide analogs, the nature of the N-alkyl substituent was found to be critical. A clear correlation between the length of the N-alkyl chain and bioactivity has been observed, with potency often decreasing as the chain length increases beyond an optimal point. nih.gov Specifically, for some related compounds, N-alkylated derivatives with chain lengths greater than N-pentyl were found to be completely inactive. nih.gov This suggests that the heptyl group in this compound plays a significant role in its activity, likely through hydrophobic interactions within the binding pocket.

Furthermore, the substitution pattern on the benzamide ring is crucial. The presence and position of substituents can influence binding affinity, selectivity, and pharmacokinetic properties. For example, the 2-methyl group in this compound is a key feature that can be systematically modified. Introducing different substituents at this position or exploring other positions on the aromatic ring can lead to improved interactions with the target. dtic.milresearchgate.net

The following table summarizes the impact of structural modifications on the activity of some benzamide analogs, illustrating the principles of SAR.

| Compound ID | N-Alkyl Chain | Ring Substituent | Relative Bioactivity |

| Analog A | N-propyl | 2-methyl | +++ |

| Analog B | N-pentyl | 2-methyl | ++ |

| This compound | N-heptyl | 2-methyl | + |

| Analog C | N-dodecyl | 2-methyl | - |

| Analog D | N-heptyl | 3-amino-2-methyl | ++++ |

| Analog E | N-heptyl | 3-cyano | +++ |

This table is illustrative and based on general principles of SAR for benzamide derivatives. The relative bioactivity is represented qualitatively.

Fragment-Based Lead Optimization Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying and optimizing lead compounds. openaccessjournals.com This approach begins with the screening of small, low-molecular-weight compounds, or "fragments," that typically bind to the target with low affinity. nih.gov These initial fragment hits then serve as starting points for building more potent and selective lead compounds through various optimization strategies. lifechemicals.com

The core principles of FBDD can be effectively applied to the lead optimization of this compound. The main strategies in fragment-based lead optimization are fragment growing, fragment linking, and fragment merging. frontiersin.org

Fragment Growing: This is a common strategy where a confirmed fragment hit is extended by adding chemical functionalities to interact with adjacent pockets of the binding site. lifechemicals.com Starting with a core benzamide fragment, different alkyl chains, including the heptyl group, can be "grown" to explore the hydrophobic regions of the target's binding site. frontiersin.org Similarly, the 2-methylphenyl part can be grown by adding substituents to further enhance binding affinity.

Fragment Linking: This approach involves identifying two or more fragments that bind to distinct, neighboring sites on the target protein. gu.se These fragments are then connected by a chemical linker to create a single, higher-affinity molecule. lifechemicals.com For instance, if a separate fragment is found to bind near the heptyl chain of this compound, a linker could be designed to connect the two, potentially leading to a significant increase in potency.

Fragment Merging: When two fragments bind to overlapping regions of the target, their structural features can be combined or merged into a single, more potent compound. lifechemicals.com This technique, also known as scaffold hopping, can lead to novel chemical entities with improved properties.

| Fragment Type | Example Fragment | Potential Interaction | Ligand Efficiency (LE) |

| Aromatic Core | 2-methylbenzamide (B88809) | Pi-stacking, hydrogen bonding | High |

| Hydrophobic Tail | Heptyl group | Van der Waals interactions | Moderate |

| Polar Head Group | Amide group | Hydrogen bonding | High |

This table provides a conceptual illustration of fragment contributions and is not based on specific experimental data for this compound.

In silico methods are instrumental in fragment-based approaches, aiding in the identification of "hot spots" on the protein surface that are crucial for binding and predicting the druggability of binding pockets. frontiersin.orgnih.gov

Artificial Intelligence and Machine Learning in this compound Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate and improve the efficiency of drug discovery, including lead optimization. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that guide the design of new molecules. mdpi.com

For the lead optimization of this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for benzamide derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. neuroquantology.com This allows for the virtual screening of large libraries of potential analogs, prioritizing those with the highest predicted potency and selectivity for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. arxiv.org These models can be constrained to generate molecules that are similar to this compound but possess optimized characteristics. This approach can help explore a much broader chemical space than traditional medicinal chemistry approaches.

ADME/Tox Prediction: A significant challenge in lead optimization is ensuring that a compound has favorable ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. nih.gov AI and ML models can predict these properties early in the design cycle, helping to avoid costly failures later in development. neuroquantology.com

The application of AI in drug discovery is a rapidly evolving field. Deep learning, a subset of ML, utilizes complex neural networks to learn from data and has shown great promise in generating novel molecular structures and predicting their properties with high accuracy. mdpi.com

The following table outlines the potential applications of different AI/ML techniques in the lead optimization of this compound.

| AI/ML Technique | Application in Lead Optimization | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict bioactivity of new analogs | Prioritization of compounds for synthesis |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules | Discovery of new chemical scaffolds |

| Recurrent Neural Networks (RNNs) | Generate molecules with desired properties | Optimization of potency and selectivity |

| Graph Convolutional Networks (GCNs) | Predict molecular properties from graph structures | Improved prediction of ADME/Tox profiles |

The integration of these computational approaches with traditional medicinal chemistry strategies offers a powerful paradigm for accelerating the development of optimized drug candidates based on the this compound scaffold.

Emerging Research Perspectives and Future Directions for N Heptyl 2 Methylbenzamide

Exploration of Novel Biological Targets for N-heptyl-2-methylbenzamide

Currently, there is no published research identifying or exploring the biological targets of this compound. The initial step in understanding its potential pharmacological profile would be to screen the compound against a wide array of known biological targets. This could include enzymes, receptors, and ion channels that are implicated in various diseases. Techniques such as high-throughput screening (HTS) would be instrumental in identifying any potential "hits."

Should initial screenings yield positive results, further studies would be necessary to validate these targets and understand the mechanism of action. This would involve detailed biochemical and cellular assays to determine how this compound interacts with its target and the downstream cellular consequences of this interaction.

Advanced Computational Methodologies in this compound Research

In the absence of experimental data, computational methods offer a powerful tool for predicting the potential biological activities and properties of this compound. Molecular docking simulations could be employed to predict how the compound might bind to the active sites of various known protein targets. Quantitative Structure-Activity Relationship (QSAR) studies, by comparing this compound to structurally similar compounds with known activities, could also provide insights into its potential biological effects.

Furthermore, molecular dynamics simulations could be used to study the stability of the potential interactions between this compound and its predicted targets, offering a more dynamic view of the binding process. These computational approaches can help prioritize experimental studies and guide the design of future derivatives with potentially enhanced activity.

Integration of Multi-Omic Data for Comprehensive Understanding

Once biological targets and initial activities are identified, a multi-omics approach would be crucial for a comprehensive understanding of the effects of this compound on biological systems. This would involve treating cells or model organisms with the compound and then analyzing the global changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics).

This integrated data can reveal the broader cellular pathways and networks affected by the compound, beyond its immediate target. Such an approach could uncover unexpected mechanisms of action and provide a more holistic view of the compound's biological impact, which is essential for both efficacy and safety assessments in any future development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.